molecular formula C10H10N2O2 B3046144 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 120221-67-2

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3046144
CAS No.: 120221-67-2
M. Wt: 190.2 g/mol
InChI Key: VROXUNCUPSXNLQ-UHFFFAOYSA-N
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Description

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. These methods may include continuous flow synthesis and other advanced techniques to optimize production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXUNCUPSXNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564041
Record name 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120221-67-2
Record name 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid

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